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molecular formula C9H9N3O2 B1215519 5-Methyl-5-(pyridin-4-yl)imidazolidine-2,4-dione CAS No. 6294-54-8

5-Methyl-5-(pyridin-4-yl)imidazolidine-2,4-dione

Cat. No. B1215519
M. Wt: 191.19 g/mol
InChI Key: OWAMLUWBGKKQEW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07125865B2

Procedure details

A mixture of 4-acetyl pyridine (3.0 mL), NH4HCO3 (7.73 g), KCN (2.16 g), and concentrated NH4OH (8.2 mL) in EtOH (10.35 mL) was heated to 60° C. overnight under a reflux condenser. The reaction mixture was extracted with ether, then acidified to pH 4.5 with concentrated HCl and extracted with EtOAc. The combined organic extracts from the acidic extraction were dried over Na2SO4. Solvent was removed in vacuo to yield crude 5-methyl-5-(4-pyridyl)-imidazolidinedione as an off-white solid.
Quantity
3 mL
Type
reactant
Reaction Step One
[Compound]
Name
NH4HCO3
Quantity
7.73 g
Type
reactant
Reaction Step One
Name
Quantity
2.16 g
Type
reactant
Reaction Step One
Name
Quantity
8.2 mL
Type
reactant
Reaction Step One
Name
Quantity
10.35 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]([C:4]1[CH:9]=[CH:8][N:7]=[CH:6][CH:5]=1)(=O)[CH3:2].[C-:10]#[N:11].[K+].[NH4+:13].[OH-:14].C[CH2:16][OH:17]>>[CH3:2][C:1]1([C:4]2[CH:9]=[CH:8][N:7]=[CH:6][CH:5]=2)[NH:13][C:10](=[O:14])[NH:11][C:16]1=[O:17] |f:1.2,3.4|

Inputs

Step One
Name
Quantity
3 mL
Type
reactant
Smiles
C(C)(=O)C1=CC=NC=C1
Name
NH4HCO3
Quantity
7.73 g
Type
reactant
Smiles
Name
Quantity
2.16 g
Type
reactant
Smiles
[C-]#N.[K+]
Name
Quantity
8.2 mL
Type
reactant
Smiles
[NH4+].[OH-]
Name
Quantity
10.35 mL
Type
reactant
Smiles
CCO

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
60 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
The reaction mixture was extracted with ether
EXTRACTION
Type
EXTRACTION
Details
extracted with EtOAc
EXTRACTION
Type
EXTRACTION
Details
The combined organic extracts from the acidic extraction
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
were dried over Na2SO4
CUSTOM
Type
CUSTOM
Details
Solvent was removed in vacuo

Outcomes

Product
Name
Type
product
Smiles
CC1(C(NC(N1)=O)=O)C1=CC=NC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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